2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2-[2-AMINO-3-CYANO-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including amino, cyano, and carbonitrile groups, which contribute to its diverse reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-[2-AMINO-3-CYANO-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of catalysts . These reactions are often carried out under mild conditions, making them suitable for large-scale industrial production. The use of organocatalysts has been shown to enhance the efficiency and selectivity of these synthetic routes .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The presence of the amino and cyano groups allows for oxidation reactions, which can be catalyzed by various oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbonitrile groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-AMINO-3-CYANO-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound’s amino and cyano groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H21N5OS2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-(2-amino-3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-1-yl)-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile |
InChI |
InChI=1S/C24H21N5OS2/c25-11-14-20(18-5-2-10-31-18)21-16(3-1-4-17(21)30)29(22(14)27)23-15(12-26)19-13-6-8-28(9-7-13)24(19)32-23/h2,5,10,13,20H,1,3-4,6-9,27H2 |
InChI Key |
LCFVCVAZHJGMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC=CS6)C(=O)C1 |
Origin of Product |
United States |
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